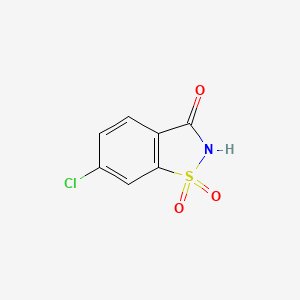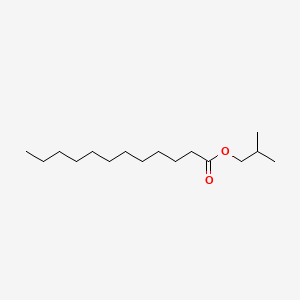
Hexacloroplatinato(IV) de potasio
Descripción general
Descripción
Potassium hexachloroplatinate(IV) is an inorganic compound with the chemical formula K₂PtCl₆. It appears as a yellow to orange solid and is known for its comparatively low solubility in water. The compound features the hexachloroplatinate(IV) dianion, which has an octahedral coordination geometry. Historically, it has been used in gravimetric analysis for the determination of potassium and as an intermediate in the recovery of platinum from waste materials .
Aplicaciones Científicas De Investigación
Potassium hexachloroplatinate(IV) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various platinum-based compounds and catalysts.
Medicine: While not directly used in medicine, its derivatives and related compounds are investigated for their potential in cancer treatment due to their ability to interact with DNA.
Industry: It is employed in the determination of potassium by gravimetric analysis and in the preparation of other platinum compounds used in catalysis and photography
Mecanismo De Acción
Target of Action
Potassium hexachloroplatinate(IV) is an inorganic compound that primarily targets the biochemical pathways involved in the synthesis of platinum-based compounds . It is commonly used as a platinum (Pt) precursor for the preparation of platinum-based compounds .
Mode of Action
The mode of action of Potassium hexachloroplatinate(IV) involves its interaction with various biochemical targets. The compound features the hexachloroplatinate(IV) dianion, which has octahedral coordination geometry . This structure allows it to interact with its targets and induce changes. For instance, it can be converted to a variety of quaternary ammonium and related lipophilic salts through salt metathesis reactions .
Biochemical Pathways
Potassium hexachloroplatinate(IV) affects several biochemical pathways. It is used in the synthesis of various platinum-based compounds, such as the tetrabutylammonium salt (NBu 4) 2 PtCl 6, which has been investigated as a catalyst . It also reacts with aqueous ammonia to give chloropentammineplatinum chloride . These reactions indicate that Potassium hexachloroplatinate(IV) plays a significant role in the biochemical pathways related to platinum compound synthesis.
Pharmacokinetics
It is known that the compound is comparatively insoluble, with a solubility in water of 089 g/100ml at 25 °C . This property may impact its bioavailability and distribution within the body.
Result of Action
The primary result of Potassium hexachloroplatinate(IV)'s action is the synthesis of various platinum-based compounds. For example, it can be used to synthesize a K 2 PtCl 6 -PEG/SiO 2 complex catalytic system for vapor-phase hydrosilylation reaction . It can also be used in the preparation of platinum colloids by its reduction in an aqueous solution .
Action Environment
The action of Potassium hexachloroplatinate(IV) can be influenced by environmental factors. For instance, its solubility can be affected by the temperature and the pH of the environment . Additionally, the compound decomposes at a melting point of 250 °C , which could limit its stability and efficacy under certain conditions.
Análisis Bioquímico
Biochemical Properties
Potassium hexachloroplatinate(IV) is commonly used as a platinum (Pt) precursor for the preparation of platinum-based compounds . It can be used to synthesize compounds such as chloropentaammineplatinum(IV), platinum triselenide, trans-dichloro(ethylenediamine-N,N′-di-3-propanoato)platinum(IV) and tetrachloro(O,O-dialkyl-ethylenediamine-N,N′-di-3-propanoato)platinum(IV) complexes
Cellular Effects
The cellular effects of Potassium hexachloroplatinate(IV) are not well studied. It is known that dust containing potassium hexachloroplatinate can be highly allergenic . Symptoms range from irritation of skin and mucous membranes to life-threatening attacks of asthma .
Molecular Mechanism
It is known that all platinum ions taken up by the cells are reduced to divalent form
Temporal Effects in Laboratory Settings
It is known that the compound decomposes at 250 °C
Dosage Effects in Animal Models
The effects of Potassium hexachloroplatinate(IV) at different dosages in animal models are not well studied. The LD50 in rats is 195 mg/kg , indicating that it is toxic if swallowed
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium hexachloroplatinate(IV) is typically synthesized by reacting hexachloroplatinic acid with potassium chloride. The reaction is carried out in an aqueous medium, and the product precipitates out as a solid due to its low solubility in water:
H2PtCl6+2KCl→K2PtCl6+2HCl
Industrial Production Methods: In industrial settings, potassium hexachloroplatinate(IV) is produced as part of the platinum refining process. Platinum-containing ores are first dissolved in aqua regia to form hexachloroplatinic acid, which is then reacted with potassium chloride to precipitate potassium hexachloroplatinate(IV). This method ensures the efficient recovery of platinum from various sources .
Types of Reactions:
- Potassium hexachloroplatinate(IV) can be reduced to potassium tetrachloroplatinate(II) using hydrazine dihydrochloride:
Reduction: K2PtCl6+N2H4⋅2HCl→K2PtCl4+2HCl+N2+2H2O
It reacts with aqueous ammonia to form chloropentammineplatinum chloride:Substitution: K2PtCl6+5NH3→[PtCl(NH3)5]Cl3+2KCl
Common Reagents and Conditions:
Hydrazine dihydrochloride: for reduction reactions.
Aqueous ammonia: for substitution reactions.
Major Products:
Potassium tetrachloroplatinate(II): from reduction.
Chloropentammineplatinum chloride: from substitution.
Comparación Con Compuestos Similares
- Potassium tetrachloroplatinate(II) (K₂PtCl₄)
- Ammonium hexachloroplatinate(IV) ((NH₄)₂PtCl₆)
Comparison:
- Potassium hexachloroplatinate(IV) is unique due to its higher oxidation state (IV) compared to potassium tetrachloroplatinate(II), which is in the +2 oxidation state. This difference in oxidation state affects their reactivity and the types of reactions they undergo.
- Ammonium hexachloroplatinate(IV) is similar in structure but uses ammonium ions instead of potassium ions. This can influence its solubility and reactivity in different chemical environments .
Propiedades
IUPAC Name |
dipotassium;hexachloroplatinum(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAIVKJGTXERIM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6K2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926861 | |
| Record name | Platinate(2-), hexachloro-, potassium (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange-yellow or yellow solid; Slightly soluble in cold water; Soluble in hot water; [Merck Index] Yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | Potassium hexachloroplatinate(IV) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16814 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16921-30-5 | |
| Record name | Potassium hexachloroplatinate(IV) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016921305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinate(2-), hexachloro-, potassium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinate(2-), hexachloro-, potassium (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium hexachloroplatinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B1585445.png)








